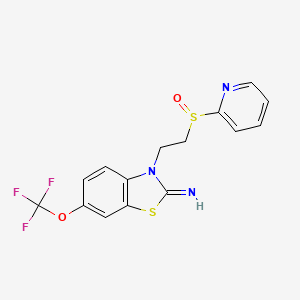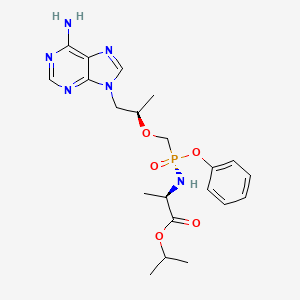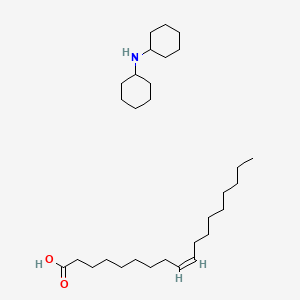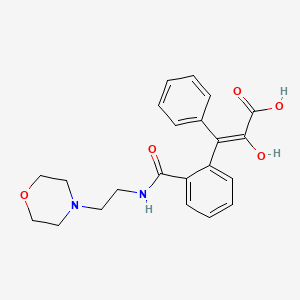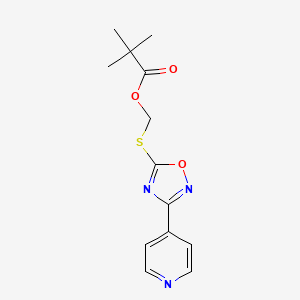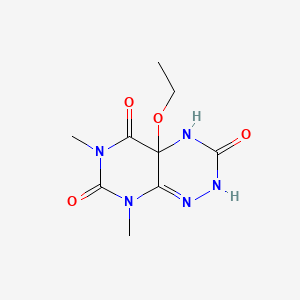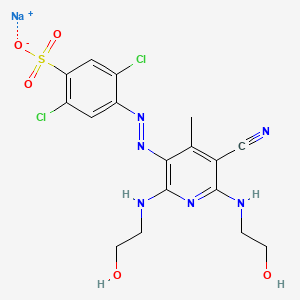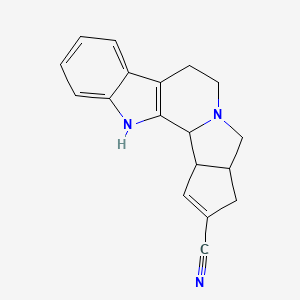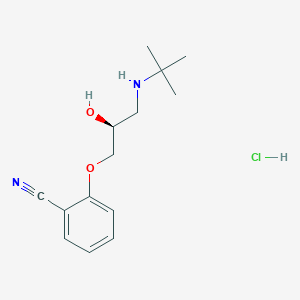
Bunitrolol hydrochloride, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KK68NU77HU, also known as Bunitrolol Hydrochloride, is a chemical compound with the molecular formula C14H20N2O2.ClH. It is a stereochemically active compound with a specific molecular structure that includes a nitrile group and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KK68NU77HU involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of KK68NU77HU is carried out using large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
KK68NU77HU undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of KK68NU77HU include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions are typically controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from the reactions of KK68NU77HU depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted compounds.
Scientific Research Applications
KK68NU77HU has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects, including its use as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products and as a component in industrial processes.
Mechanism of Action
The mechanism of action of KK68NU77HU involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins and modulating their activity, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
KK68NU77HU can be compared with other similar compounds, such as:
Propranolol Hydrochloride: A beta-blocker used in the treatment of cardiovascular diseases.
Atenolol: Another beta-blocker with similar therapeutic applications.
Metoprolol: A beta-blocker used for similar medical conditions.
Uniqueness
Its unique combination of functional groups and molecular configuration sets it apart from other similar compounds .
Properties
CAS No. |
57371-64-9 |
|---|---|
Molecular Formula |
C14H21ClN2O2 |
Molecular Weight |
284.78 g/mol |
IUPAC Name |
2-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15;/h4-7,12,16-17H,9-10H2,1-3H3;1H/t12-;/m0./s1 |
InChI Key |
RJPWESHPIMRNNM-YDALLXLXSA-N |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=CC=CC=C1C#N)O.Cl |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C#N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


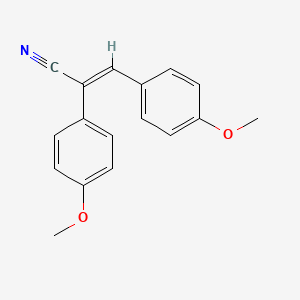
![6-(4-cyanophenyl)-N-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-N-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B12780250.png)

